Cas no 87362-32-1 (5-methoxypyrimidine-2-carbonitrile)

5-Methoxypyrimidine-2-carbonitrile is a versatile heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at the 5-position and a nitrile group at the 2-position. This structure imparts reactivity suitable for further functionalization, making it valuable in pharmaceutical and agrochemical synthesis. The electron-withdrawing nitrile group enhances its utility as an intermediate in nucleophilic substitution and cyclization reactions. Its methoxy substituent contributes to solubility and stability, facilitating handling in organic transformations. The compound is particularly useful in the development of bioactive molecules, offering a balance of reactivity and selectivity for constructing complex heterocyclic frameworks.
5-methoxypyrimidine-2-carbonitrile structure
87362-32-1 structure
Product Name:5-methoxypyrimidine-2-carbonitrile
CAS No:87362-32-1
MF:C6H5N3O
MW:135.123400449753
MDL:MFCD00223675
CID:708787
PubChem ID:3715049
Update Time:2025-06-08

5-methoxypyrimidine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrimidinecarbonitrile,5-methoxy-
    • 5-Methoxypyrimidine-2-carbonitrile
    • 2-cyano-5-methoxypyrimidine
    • 5-Methoxy-2-pyrimidinecarbonitrile (ACI)
    • 5-Methoxy-2-cyanopyrimidine
    • 5-Methoxy-2-pyrimidinecarbonitrile
    • XNTMYEPSFCHEPA-UHFFFAOYSA-N
    • MFCD00223675
    • DS-7591
    • MAK-UNK-ed378e62-6
    • BDBM496644
    • AKOS006275220
    • CS-0035655
    • 87362-32-1
    • BP-21090
    • DA-41002
    • SY103466
    • SB57479
    • SCHEMBL2185557
    • 5-methoxypyrimidine-2-carbonitrile
    • MDL: MFCD00223675
    • Inchi: 1S/C6H5N3O/c1-10-5-3-8-6(2-7)9-4-5/h3-4H,1H3
    • InChI Key: XNTMYEPSFCHEPA-UHFFFAOYSA-N
    • SMILES: N#CC1N=CC(OC)=CN=1

Computed Properties

  • Exact Mass: 135.04300
  • Monoisotopic Mass: 135.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.8A^2
  • XLogP3: 0.2

Experimental Properties

  • PSA: 58.80000
  • LogP: 0.35688

5-methoxypyrimidine-2-carbonitrile Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-methoxypyrimidine-2-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:87362-32-1)5-methoxypyrimidine-2-carbonitrile
Order Number:A862661
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:36
Price ($):214.0
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Additional information on 5-methoxypyrimidine-2-carbonitrile

Introduction to 5-methoxypyrimidine-2-carbonitrile (CAS No. 87362-32-1)

5-methoxypyrimidine-2-carbonitrile, with the chemical formula C₅H₄N₂O, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrimidine family, which is well-documented for its diverse biological activities and structural versatility. The presence of both a methoxy group and a nitrile group in its molecular structure imparts unique reactivity, making it a valuable building block for synthesizing more complex molecules.

The compound's CAS number, 87362-32-1, uniquely identifies it in scientific literature and commercial databases, ensuring precise referencing and differentiation from other chemical entities. Its molecular structure consists of a six-membered aromatic ring containing two nitrogen atoms, with a methoxy substituent at the 5-position and a nitrile group at the 2-position. This arrangement contributes to its stability while allowing for selective functionalization at various sites.

In recent years, 5-methoxypyrimidine-2-carbonitrile has garnered attention in medicinal chemistry due to its potential applications in drug development. Pyrimidine derivatives are known for their role in inhibiting enzymes and receptors involved in various diseases, including cancer, infectious diseases, and inflammatory conditions. The methoxy and nitrile functional groups provide multiple points for chemical modification, enabling the synthesis of novel analogs with tailored pharmacological properties.

One of the most compelling aspects of 5-methoxypyrimidine-2-carbonitrile is its utility as a precursor in the synthesis of antiviral agents. Researchers have leveraged its scaffold to develop inhibitors targeting viral polymerases and proteases. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain RNA viruses by interfering with critical replication steps. This has opened up new avenues for developing treatments against emerging viral threats.

Furthermore, the agrochemical industry has explored 5-methoxypyrimidine-2-carbonitrile as a key intermediate in the production of herbicides and fungicides. Its structural features allow for the development of compounds that selectively target pathogenic fungi or unwanted plant species without harming crops. Such applications are particularly relevant in sustainable agriculture, where minimizing environmental impact while maintaining efficacy is paramount.

The synthesis of 5-methoxypyrimidine-2-carbonitrile typically involves multi-step organic reactions starting from readily available pyrimidine precursors. Common synthetic routes include nucleophilic substitution reactions followed by cyanation and methoxylation steps. Advances in catalytic methods have improved the efficiency and yield of these processes, making large-scale production more feasible. These advancements are crucial for meeting the growing demand for this compound in research and industrial applications.

Recent research has also highlighted the role of 5-methoxypyrimidine-2-carbonitrile in developing kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and dysregulation of these pathways is associated with numerous diseases, particularly cancer. By designing derivatives of this compound that specifically target certain kinases, scientists aim to develop therapies that modulate these pathways effectively.

The pharmacokinetic properties of 5-methoxypyrimidine-2-carbonitrile and its derivatives are another area of active investigation. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing their therapeutic potential. Computational modeling techniques have been employed to predict ADME profiles based on structural features, which accelerates the drug discovery process.

In conclusion, 5-methoxypyrimidine-2-carbonitrile (CAS No. 87362-32-1) is a versatile intermediate with broad applications in pharmaceuticals and agrochemicals. Its unique structural features enable the synthesis of molecules with diverse biological activities, making it indispensable in modern drug discovery efforts. As research continues to uncover new therapeutic targets and synthetic methodologies, the importance of this compound is likely to grow further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:87362-32-1)5-methoxypyrimidine-2-carbonitrile
A862661
Purity:99%
Quantity:1g
Price ($):214.0
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